N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-methylbenzamide
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Overview
Description
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-methylbenzamide, also known as FST, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
- Therapeutic Importance : Thiophene derivatives, including FST-100, play a crucial role in medicinal chemistry. They serve as building blocks for combinatorial libraries and lead molecule discovery .
- Biological Functions : FST-100 has demonstrated a wide range of therapeutic properties, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, and anti-microbial effects. It also modulates estrogen receptors and inhibits kinases .
- Drug Examples : Commercially available drugs like Tipepidine, Tiquizium Bromides, and Dorzolamide contain the thiophene nucleus .
- Thiophene derivatives, including FST-100, exhibit antimicrobial properties. These compounds can potentially combat bacterial, fungal, and viral infections .
- FST-100 may have analgesic and anti-inflammatory properties, making it relevant for pain management and inflammation-related conditions .
- Some thiophene derivatives, including FST-100, have been investigated for their antihypertensive effects .
- FST-100’s antitumor potential makes it an interesting candidate for cancer research. Further studies are needed to explore its mechanisms and efficacy .
- Beyond medicine, thiophene derivatives find applications in material science. They contribute to the fabrication of light-emitting diodes (LEDs) and other electronic devices .
Medicinal Chemistry
Antimicrobial Activity
Analgesic and Anti-Inflammatory Effects
Antihypertensive Potential
Antitumor Activity
Material Science and Light-Emitting Diodes (LEDs)
Mechanism of Action
Target of action
Compounds like “N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-methylbenzamide” often target specific proteins or enzymes in the body. These targets are usually key components in biological pathways and their modulation can lead to therapeutic effects .
Mode of action
The compound may interact with its target by binding to a specific site on the protein or enzyme. This can result in the activation or inhibition of the target, leading to changes in the biological pathway .
Biochemical pathways
The compound’s effects on biochemical pathways depend on its specific target. For example, if the target is an enzyme involved in inflammation, the compound could potentially reduce inflammation by inhibiting this enzyme .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound like “N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-methylbenzamide” would depend on its chemical structure. Factors such as solubility, stability, and size can influence how well the compound is absorbed, how it is distributed in the body, how it is metabolized, and how it is excreted .
Result of action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound inhibits an enzyme involved in inflammation, the result could be a reduction in inflammation at the molecular and cellular level .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds may be more effective at specific pH levels or temperatures .
properties
IUPAC Name |
N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S/c1-13-4-2-3-5-16(13)18(20)19-10-8-15-6-7-17(22-15)14-9-11-21-12-14/h2-7,9,11-12H,8,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJRSJUSBDWAEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCC2=CC=C(S2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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